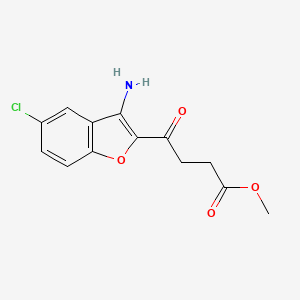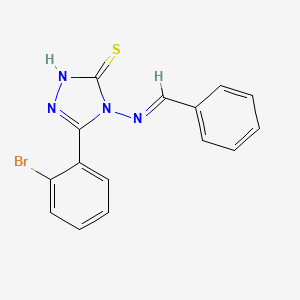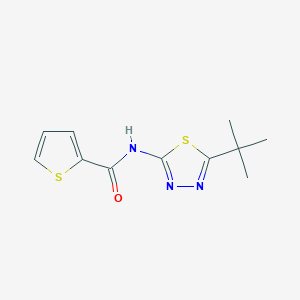![molecular formula C21H28N6O B5590692 N-(3-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5590692.png)
N-(3-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of N-(3-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves complex organic synthesis techniques, often starting with the preparation of key intermediates followed by their subsequent functionalization and coupling. For example, in the synthesis of novel piperidine derivatives, characterized methods include nucleophilic substitution reactions, amidation, and cyclization steps. These processes require precise control over reaction conditions to ensure the formation of the desired product with high purity and yield. One study demonstrates the synthesis of piperidine analogues through a series of well-defined synthetic steps, highlighting the importance of functional group transformations and the use of protecting groups in complex molecule synthesis (Kambappa et al., 2017).
Molecular Structure Analysis The molecular structure of N-(3-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is characterized by its complex architecture, involving multiple heterocyclic rings interconnected through amide and piperazine linkages. X-ray crystallography and NMR spectroscopy are pivotal in elucidating the three-dimensional conformation of such compounds, providing detailed insights into their stereochemistry and molecular geometry. This structural information is crucial for understanding the compound's reactivity and interaction with biological targets (Özbey et al., 1998).
Chemical Reactions and Properties N-(3-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide participates in various chemical reactions, influenced by its functional groups and molecular structure. The presence of amide, pyrimidinyl, and piperazine groups confer the compound with unique chemical properties, such as nucleophilic substitution reactions, the potential for hydrogen bonding, and interactions with DNA or proteins. Studies have shown that similar compounds exhibit significant anti-angiogenic and DNA cleavage activities, demonstrating their potential as anticancer agents by interfering with blood vessel formation and directly interacting with DNA (Kambappa et al., 2017).
Physical Properties Analysis The physical properties of N-(3-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, such as solubility, melting point, and crystalline structure, are determined by its molecular architecture. These properties are essential for the compound's application in research and potential therapeutic uses. The compound's solubility in various solvents affects its bioavailability and pharmacokinetics, while the melting point and crystalline structure can influence its stability and formulation (Özbey et al., 1998).
Chemical Properties Analysis The chemical properties of N-(3-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide are characterized by its reactivity towards nucleophiles and electrophiles, the potential for protonation and deprotonation, and its behavior in acidic and basic environments. These properties are pivotal for the compound's interaction with biological targets, influencing its mechanism of action and potential as a therapeutic agent. The compound's ability to form hydrogen bonds and interact with enzymes or receptors can be attributed to its specific functional groups, playing a crucial role in its biological activity (Kambappa et al., 2017).
Propiedades
IUPAC Name |
N-(3-methylphenyl)-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-17-6-5-7-18(16-17)23-21(28)27-14-12-25(13-15-27)19-8-9-22-20(24-19)26-10-3-2-4-11-26/h5-9,16H,2-4,10-15H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPLYNHTGNIKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methoxy-3-[(3-methoxy-1-piperidinyl)methyl]-2-(3-methylphenyl)quinoline](/img/structure/B5590622.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzamide](/img/structure/B5590626.png)
![4-methyl-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B5590635.png)
![2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5590637.png)
![methyl 1-[(1,3-benzoxazol-2-ylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5590638.png)
![N-[(3S*,4R*)-4-propyl-1-(2,4,5-trimethylbenzoyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5590643.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5590659.png)

![{3-allyl-1-[(2-fluorophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5590676.png)

![4-(1H-imidazol-1-ylmethyl)-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5590683.png)
![4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5590685.png)